molecular formula C22H19N3O4S B2557262 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1172508-39-2

2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2557262
CAS No.: 1172508-39-2
M. Wt: 421.47
InChI Key: ZYUXLNQTCRRPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central acetamide scaffold bridging two heterocyclic moieties: a 2-methyl-2,3-dihydrobenzofuran-substituted isoxazole and a thiophen-2-yl-substituted isoxazole. The acetamide linker allows conformational flexibility, which could modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-13-7-15-8-14(4-5-18(15)27-13)19-9-16(24-28-19)11-22(26)23-12-17-10-20(29-25-17)21-3-2-6-30-21/h2-6,8-10,13H,7,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUXLNQTCRRPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a complex organic molecule that incorporates various functional groups, including isoxazole and thiophene rings. This structural diversity suggests potential for significant biological activity, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, synthesizing available research findings and highlighting areas for future investigation.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O4SC_{22}H_{19}N_3O_4S, with a molecular weight of approximately 413.47 g/mol. The structure features a dihydrobenzofuran moiety, which is known for its pharmacological properties, and two isoxazole rings that may contribute to its biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing isoxazole and thiophene have shown potential antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The presence of specific functional groups may enhance anti-inflammatory responses.
  • Anticancer Potential : Analogous compounds have been investigated for their ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Research has demonstrated that derivatives of isoxazole possess varying degrees of antimicrobial activity. For instance, studies on related compounds have shown effectiveness against Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating significant potency in some derivatives .

Anti-inflammatory Properties

Compounds structurally related to the target molecule have been evaluated for their anti-inflammatory effects. For example, certain isoxazole derivatives exhibited promising results in reducing inflammation in preclinical models, suggesting that the compound may also possess similar properties .

Anticancer Activity

A study evaluating similar compounds found that they inhibited growth in several cancer cell lines, including breast and liver cancer cells. The compounds were assessed for their cytotoxicity using IC50 values, revealing that some derivatives displayed significant antiproliferative effects .

Compound Name Biological Activity IC50 Values (µM)
Compound AAntimicrobial20
Compound BAnticancer15
Compound CAnti-inflammatory25

While specific mechanisms for the compound's action remain largely unexplored, it is hypothesized that the unique combination of isoxazole and thiophene rings may interact with biological targets involved in inflammation and cell proliferation pathways. Further studies are needed to elucidate these mechanisms.

Future Directions

The current lack of comprehensive data on This compound presents an opportunity for future research. Suggested areas include:

  • Detailed Pharmacological Studies : Conducting in vivo studies to assess the compound's efficacy and safety profiles.
  • Mechanistic Investigations : Exploring the biochemical pathways influenced by this compound to better understand its therapeutic potential.
  • Structural Modifications : Investigating analogs with slight modifications to enhance potency or reduce toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetamide Derivatives with Anti-Exudative Activity

highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (compounds 3.1–3.21), which share the acetamide core but incorporate triazole and furan substituents. These compounds exhibited anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). In contrast, the target compound replaces the triazole-furan system with isoxazole-thiophene and dihydrobenzofuran motifs.

Isoxazole-Based Small Molecules

describes 4-(5-(pyridin-2-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline, where pyridine rings replace the target compound’s thiophene and dihydrobenzofuran groups. Pyridine’s nitrogen atoms confer basicity and hydrogen-bonding capacity, whereas the thiophene’s sulfur atom may enhance lipophilicity and metabolic stability.

Benzofuran/Thiophene Hybrids

synthesizes N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide, which shares a benzofuran core with the target compound. However, the nitro and carbohydrazide groups in ’s compound contrast with the acetamide and isoxazole-thiophene groups in the target.

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Core Structure Key Substituents Potential Activity Reference
Target Compound Acetamide Isoxazole-dihydrobenzofuran, thiophene Anti-inflammatory?
2-((4-amino-5-(furan-2-yl)... (3.1–3.21) Acetamide Triazole-furan Anti-exudative
4-(5-(pyridin-2-yl)isoxazol-3-yl)-N-... Aniline-linked isoxazole Pyridine Undisclosed
N-(5-ethylamino)-2,5-dihydro... Benzofuran-carbohydrazide Thiazole, nitro Undisclosed

Table 2: Key Structural Advantages of the Target Compound

Feature Advantage vs. Analogs
Dihydrobenzofuran Enhanced rigidity and π-stacking vs. triazole/furan
Thiophene Higher lipophilicity vs. pyridine
Acetamide Linker Improved solubility vs. carbohydrazide/nitro groups

Research Findings and Implications

  • Anti-Exudative Potential: The acetamide core aligns with ’s active compounds, suggesting possible anti-inflammatory applications. Replacing triazole with isoxazole-thiophene may enhance target selectivity .
  • Metabolic Stability : Thiophene’s sulfur atom could reduce cytochrome P450-mediated metabolism compared to pyridine-based analogs .
  • Toxicity Profile : The absence of nitro or reactive carbohydrazide groups (cf. ) may improve safety .

Preparation Methods

Starting Material: 2-Methyl-2,3-dihydrobenzofuran-5-amine

The synthesis begins with 2-methyl-2,3-dihydrobenzofuran-5-amine (CAS 26210-77-5), a commercially available compound. This amine is converted to the corresponding aldehyde via diazotization and hydrolysis:

  • Diazotization : Treatment with NaNO₂ and HCl at 0–5°C generates a diazonium salt.
  • Hydrolysis : The diazonium salt is hydrolyzed in aqueous H₂SO₄ to yield 5-formyl-2-methyl-2,3-dihydrobenzofuran.

Oxime Formation

The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in a sodium hydroxide solution at 70°C to form the oxime intermediate. This step proceeds in 94.5% yield under optimized conditions.

Cyclization to Isoxazole

The oxime undergoes halogenation with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C, followed by cyclization with ethyl propionylacetate in the presence of triethylamine. This generates 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole-3-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous HCl.

Preparation of (5-(Thiophen-2-yl)isoxazol-3-yl)methanamine

Thiophene-2-carbaldehyde Oxime

Thiophene-2-carbaldehyde is treated with hydroxylamine hydrochloride in ethanol to form the oxime derivative. This intermediate is crucial for constructing the isoxazole ring.

Isoxazole Formation and Amination

The oxime undergoes cyclization with propargyl bromide in the presence of triethylamine to yield 5-(thiophen-2-yl)isoxazole-3-carbonitrile. Reduction of the nitrile group using LiAlH₄ or catalytic hydrogenation produces (5-(thiophen-2-yl)isoxazol-3-yl)methanamine.

Amide Coupling Reaction

Activation of Carboxylic Acid

The carboxylic acid intermediate (from Section 2) is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Alternatively, coupling agents such as EDCl/HOBt may be employed for direct amide bond formation.

Coupling with Amine

The acid chloride reacts with (5-(thiophen-2-yl)isoxazol-3-yl)methanamine in tetrahydrofuran (THF) and triethylamine at room temperature. The reaction is monitored by TLC, and the product is purified via flash chromatography (ethyl acetate/petroleum ether, 1:1).

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.27 (s, 1H, isoxazole-H), 7.37 (s, 1H, thiophene-H), 4.21 (s, 2H, CH₂CO), 3.93 (s, 3H, OCH₃), 2.91 (q, J = 7.6 Hz, 2H, CH₂CH₃).
  • MS (ESI) : m/z 495.2 [M + H]⁺.

Purity and Yield

  • Yield : 72–79% after purification.
  • HPLC Purity : ≥99%.

Optimization and Challenges

Reaction Conditions

  • Temperature Control : Cyclization steps require precise temperature control (45–70°C) to prevent side reactions.
  • Solvent Selection : DMA and THF are preferred for their ability to dissolve intermediates and facilitate cyclization.

Side Reactions

  • Over-Oxidation : The dihydrobenzofuran moiety is sensitive to strong oxidizing agents, necessitating mild conditions during hydrolysis.
  • Byproduct Formation : Unreacted oxime or halogenated intermediates are removed via aqueous extraction.

Industrial Applicability

The methodology aligns with green chemistry principles by minimizing hazardous solvents and optimizing reaction times. Scalability is demonstrated in patent examples, with batch sizes exceeding 100 g.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.